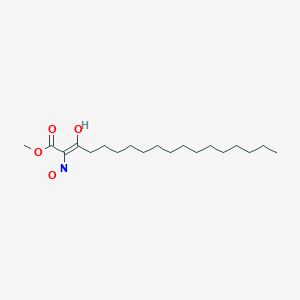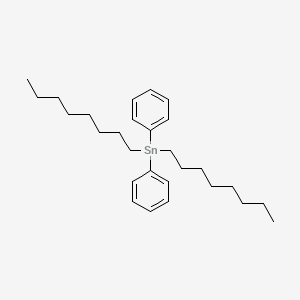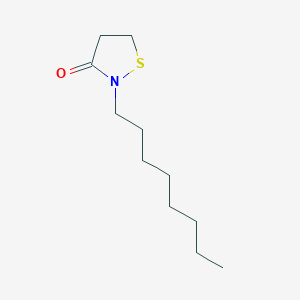
1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-thienyl)- is a chemical compound that belongs to the class of organic compounds known as ketones. These compounds are characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This particular compound features a piperazine ring substituted with a methyl group and a thienyl group, which is a sulfur-containing aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-thienyl)- typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methyl Group: The piperazine ring is then methylated using methyl iodide or methyl bromide in the presence of a base such as sodium hydride.
Attachment of the Thienyl Group: The thienyl group is introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Ketone: Finally, the ketone group is introduced through oxidation of the corresponding alcohol using oxidizing agents like chromium trioxide or potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a ligand in biochemical assays to study receptor-ligand interactions.
Medicine: Potentially explored for its pharmacological properties, such as binding to specific receptors or enzymes.
Industry: Could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-thienyl)- would depend on its specific interactions with molecular targets. Typically, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or ion channels. The thienyl group might contribute to binding affinity and specificity through aromatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Propanone, 3-(4-methyl-1-piperazinyl)-1-phenyl-: Similar structure but with a phenyl group instead of a thienyl group.
1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-furyl)-: Similar structure but with a furyl group instead of a thienyl group.
Uniqueness
1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-thienyl)- is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties compared to phenyl or furyl analogs. This uniqueness might translate to different biological activities or chemical reactivities.
Propiedades
Número CAS |
100316-89-0 |
|---|---|
Fórmula molecular |
C12H18N2OS |
Peso molecular |
238.35 g/mol |
Nombre IUPAC |
3-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C12H18N2OS/c1-13-6-8-14(9-7-13)5-4-11(15)12-3-2-10-16-12/h2-3,10H,4-9H2,1H3 |
Clave InChI |
UJFUMSCHEBXVMI-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)

![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)


![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)

![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14336111.png)
![5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14336113.png)


![Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14336122.png)


